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BTYNB isomer

Cat. No.: B13734936
M. Wt: 309.18 g/mol
InChI Key: PTORCHCLFMJDLP-UHFFFAOYSA-N
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Description

Contextualizing Isomeric Diversity in Chemical Biology and Structure-Function Studies

Isomerism, a core concept in chemistry, describes the existence of molecules that share the same molecular formula but differ in the arrangement of their atoms. researchgate.net This structural diversity is a cornerstone of chemical biology and structure-function studies, as even subtle changes in atomic arrangement can lead to profound differences in a molecule's physical, chemical, and biological properties. researchgate.net Isomers are broadly classified into constitutional isomers (differing in atomic connectivity) and stereoisomers (same connectivity but different spatial orientation). researchgate.net

In fields like drug discovery, understanding isomerism is critical. The specific three-dimensional shape of a molecule often dictates its ability to interact with biological targets such as proteins and enzymes. nih.gov Consequently, different isomers of the same compound can exhibit varied efficacy, and in some cases, one isomer may be therapeutic while another is inactive or even harmful. researchgate.net The study of how a molecule's structure relates to its biological function allows researchers to design more potent and selective therapeutic agents. The unique chemical diversity and structural complexity of such compounds have expanded the chemical space explored by medicinal chemists. nih.gov

Overview of the BTYNB Chemical Scaffold and its Biological Significance in Academic Literature

The designation "BTYNB" is primarily associated in scientific literature with a small molecule inhibitor of the oncofetal RNA-binding protein, Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1), also known as IMP1. nih.govresearchgate.netnih.gov This protein plays a crucial role in embryogenesis and carcinogenesis by binding to and stabilizing various oncogenic mRNAs, including the critical cell-cycle regulator c-Myc. researchgate.netnih.gov Overexpression of IGF2BP1 is common in many cancers and is linked to maintaining the properties of leukemic stem cells. nih.govnih.gov

The BTYNB compound, identified as 2-[(5-bromo-2-thienyl) methylene]amino benzamide (B126), has been shown to selectively inhibit the binding of IGF2BP1 to c-Myc mRNA. nih.govresearchgate.net This action destabilizes the c-Myc mRNA, leading to a decrease in c-Myc protein levels. researchgate.net Research has demonstrated that BTYNB can inhibit the proliferation of cancer cells, including melanoma, ovarian cancer, and leukemia. nih.govresearchgate.net Furthermore, studies have shown that BTYNB can induce differentiation, cell cycle arrest, and apoptosis in leukemic cells, highlighting its potential as a therapeutic agent. nih.govnih.gov It also potently inhibits the anchorage-independent growth of cancer cells. researchgate.net

Table 1: Reported Biological Activities of the IGF2BP1 Inhibitor BTYNB

Activity Cell Lines Studied Key Findings References
Inhibition of Cell Proliferation Leukemia (K562, HL60), Melanoma (SK-MEL2), Ovarian Cancer (IGROV-1), Neuroblastoma (SK-N-AS, SK-N-BE(2)) Significantly decreased cell viability and proliferation. nih.govresearchgate.netfrontiersin.org nih.govresearchgate.netfrontiersin.org
Induction of Differentiation Leukemia Cells Upregulated genes associated with cellular differentiation (e.g., CD11B, ZFPM1, KLF5). nih.gov nih.gov
Induction of Apoptosis & Cell Cycle Arrest Leukemia Cells Upregulated pro-apoptotic gene BAK and cell cycle regulator p21; induced S-phase arrest. nih.govnih.gov nih.govnih.gov
Inhibition of IGF2BP1-mRNA Binding In vitro assays and cell-based studies Potently and selectively inhibits IGF2BP1 binding to c-Myc mRNA. researchgate.net researchgate.net

Specific Focus on 2-(5-Bromothiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one as a Key Isomer (BTYNB Isomer)

The focus of this article is a specific constitutional isomer, 2-(5-Bromothiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one . This compound shares the same elemental components as the more widely studied BTYNB but features a distinct heterocyclic core structure. Instead of an amino benzamide, its central scaffold is a 2,3-dihydroquinazolin-4(1H)-one ring system.

The 2,3-dihydroquinazolin-4(1H)-one scaffold is recognized as a "privileged structure" in medicinal chemistry due to its recurrence in a wide range of biologically active compounds. nih.gov Molecules containing this core have demonstrated a variety of pharmacological activities. researchgate.net For instance, different derivatives of this scaffold have been synthesized and evaluated as broad-spectrum cytotoxic agents against human cancer cell lines, with some showing sub-micromolar potency. nih.gov Other studies have identified compounds with this core that act as tubulin polymerization inhibitors, analgesics, and anti-inflammatory agents. nih.gov The synthesis of this class of compounds is well-established, often involving a three-component reaction between an amine, an aldehyde, and isatoic anhydride (B1165640). researchgate.net

The presence of the 5-bromothiophen group is also significant. Thiophene-containing compounds are common in medicinal chemistry, and the synthesis of molecules bearing a 5-bromothiophen-2-yl fragment attached to quinazoline-related structures has been documented. researchgate.net This specific isomer represents a unique combination of a biologically versatile dihydroquinazolinone core and a substituted thiophene (B33073) ring.

Table 2: Examples of Bioactive 2,3-Dihydroquinazolin-4(1H)-one Derivatives

Compound Derivative Reported Biological Activity References
2-(Naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one Broad-spectrum cytotoxicity against cancer cell lines; tubulin polymerization inhibition. nih.govnih.gov
Dehydroabietylamine-based derivatives Antibacterial activity, particularly against Bacillus cereus. researchgate.net

Research Rationale and Objectives for Elucidating the Academic Profile of this compound

The distinct structural nature of 2-(5-Bromothiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one, when compared to the IGF2BP1 inhibitor BTYNB, provides a clear rationale for its detailed academic investigation. The primary objective is to elucidate its unique biological and chemical profile to understand the structure-activity relationship (SAR) within this chemical family.

Key research objectives include:

Synthesis and Characterization: To develop and optimize synthetic routes for producing the isomer in high purity and to fully characterize its chemical structure and properties.

Biological Screening: To perform comprehensive biological evaluations to determine if this isomer exhibits similar or novel activities. This includes testing for IGF2BP1 inhibition to see how the structural change from a flexible benzamide to a rigid dihydroquinazolinone ring affects target binding.

Exploration of Novel Activities: Given the known broad-spectrum bioactivity of the 2,3-dihydroquinazolin-4(1H)-one scaffold, a primary goal is to screen the isomer for other potential therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory effects. nih.govresearchgate.netnih.gov

By pursuing these objectives, the scientific community can gain a deeper understanding of this specific this compound, contributing valuable knowledge to the fields of medicinal chemistry and chemical biology.

Table of Mentioned Compounds

Compound Name
2-(5-Bromothiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one
2-[(5-bromo-2-thienyl) methylene]amino benzamide
c-Myc
BAK
p21
CD11B (ITGAM)
ZFPM1
KLF5
β-TrCP1
2-(Naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9BrN2OS B13734936 BTYNB isomer

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9BrN2OS

Molecular Weight

309.18 g/mol

IUPAC Name

2-(5-bromothiophen-2-yl)-2,3-dihydro-1H-quinazolin-4-one

InChI

InChI=1S/C12H9BrN2OS/c13-10-6-5-9(17-10)11-14-8-4-2-1-3-7(8)12(16)15-11/h1-6,11,14H,(H,15,16)

InChI Key

PTORCHCLFMJDLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(N2)C3=CC=C(S3)Br

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Btynb Isomer

Synthetic Pathways for the BTYNB Isomer (2-(5-Bromothiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one)

The construction of the 2,3-dihydroquinazolin-4(1H)-one scaffold is a well-established transformation in organic synthesis, typically involving the condensation of a 2-aminobenzamide (B116534) derivative with an aldehyde or ketone. ijarsct.co.inresearchgate.net This approach provides a direct and efficient route to the core structure of the this compound.

The most direct synthetic route to the this compound involves a cyclocondensation reaction between two key precursor molecules: anthranilamide (2-aminobenzamide) and 5-bromothiophene-2-carbaldehyde .

The reaction sequence proceeds via an initial acid- or base-catalyzed reaction between the primary amino group of anthranilamide and the carbonyl group of the aldehyde. This forms a Schiff base (imine) intermediate. Subsequent intramolecular nucleophilic attack by the amide nitrogen atom onto the imine carbon leads to the formation of the six-membered dihydroquinazoline (B8668462) ring, yielding the final product, 2-(5-Bromothiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one.

The efficiency and yield of the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, including the this compound, are highly dependent on the chosen reaction conditions. A variety of catalysts and solvent systems have been developed to promote this transformation, ranging from traditional acid catalysis to modern, eco-friendly approaches. rsc.org Optimization focuses on maximizing yield, minimizing reaction time, and employing sustainable and recyclable catalysts.

Several catalytic systems have proven effective for the synthesis of analogous 2-substituted-2,3-dihydroquinazolin-4(1H)-ones. While specific optimization data for the this compound is not extensively published, the conditions outlined below for similar structures provide a clear framework for achieving high-yield synthesis.

CatalystSolventTemperatureKey AdvantagesReference
Ionic Liquid ([Bmim]BF₄)None (Neat)100 °CHigh yield, catalyst-free, recyclable solvent. rsc.org
L-proline nitrateEthanolRefluxRecyclable organocatalyst, good yields. organic-chemistry.org
Fluorescent Carbon DotsEthanolRoom TempMild conditions, recyclable carbocatalyst. organic-chemistry.org
Lactic AcidNone (Neat)70 °CGreen, biodegradable catalyst, solvent-free. researchgate.net

Strategies for the Preparation of Stereoisomeric Forms of this compound

The C2 carbon of the dihydroquinazolinone ring in the this compound is a stereocenter, meaning the compound exists as a racemic mixture of two enantiomers (R and S). For many applications, the isolation or specific synthesis of a single enantiomer is crucial. This can be achieved through either enantioselective synthesis or the resolution of the racemic mixture.

Asymmetric catalysis provides the most elegant method for directly synthesizing a single enantiomer of a chiral compound. For the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, chiral Brønsted acids have emerged as highly effective organocatalysts. nih.gov These catalysts can create a chiral environment around the reaction intermediates, directing the cyclization to favor the formation of one enantiomer over the other.

The mechanism involves the chiral phosphate (B84403) anion of the Brønsted acid coordinating with both the imine intermediate and the nucleophilic amide of anthranilamide, facilitating a highly organized, stereoselective intramolecular cyclization. Spirocyclic SPINOL-phosphoric acids and BINOL-derived phosphoric acids have demonstrated excellent performance in this capacity, affording high yields and exceptional enantiomeric excess (ee). rsc.orgrsc.org

Chiral Catalyst TypeSubstrate ScopeTypical Enantiomeric Excess (ee)Reference
SPINOL-Phosphoric AcidAromatic & Aliphatic Aldehydesup to 97% rsc.org
BINOL-Phosphoric Acidα-Unbranched Aliphatic AldehydesGood to excellent rsc.orgresearchgate.net
PCCP Brønsted AcidVarious AldehydesGood enantiomeric purity upce.cz
Sc(III)-inda-pybox ComplexAromatic & Aliphatic Aldehydesup to 99% organic-chemistry.org

When an enantioselective synthesis is not employed, the resulting racemic mixture of the this compound can be separated into its constituent enantiomers through chiral chromatography. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective technique for this purpose.

The principle of chiral resolution relies on the differential interaction of the two enantiomers with the chiral environment of the CSP. This leads to different retention times for the R and S isomers, allowing for their separation and purification. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly versatile and widely used for separating a broad range of chiral compounds, including heterocyclic structures similar to the this compound. The choice of mobile phase (normal phase, reversed-phase, or polar organic) is critical for optimizing the separation.

Chemical Functionalization and Derivatization of the this compound Scaffold

The this compound scaffold possesses several sites that are amenable to chemical modification, allowing for the synthesis of a diverse library of derivatives. The primary sites for functionalization are the nitrogen atoms of the dihydroquinazolinone ring and the bromine atom on the thiophene (B33073) ring. lshtm.ac.uknih.gov

N-Alkylation: The N1 and N3 positions of the dihydroquinazolinone core bear protons that can be substituted through alkylation reactions. rsc.org Treatment with a suitable base (e.g., potassium carbonate, sodium hydride) followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) can introduce substituents at these positions. juniperpublishers.com Studies on similar quinazolinone systems show that alkylation often occurs regioselectively at the N3 position under classical conditions. juniperpublishers.com

Palladium-Catalyzed Cross-Coupling: The bromine atom at the 5-position of the thiophene ring is a prime handle for derivatization via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly effective for this transformation, enabling the formation of a new carbon-carbon bond by reacting the this compound with a wide variety of aryl or heteroaryl boronic acids. researchgate.net This reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₃PO₄), and a suitable solvent system (e.g., 1,4-dioxane/water). semanticscholar.orgnih.govtandfonline.comnih.govmdpi.com This methodology allows for the introduction of diverse aromatic and heterocyclic substituents at the thiophene C5-position, significantly expanding the chemical space around the BTYNB core. nih.govmdpi.com

Introduction of Functional Groups for Modulating Biochemical Interactions

The introduction of specific functional groups onto the this compound scaffold can significantly alter its physicochemical properties, such as solubility, electronic distribution, and steric profile, thereby modulating its interactions with biological targets. The synthesis of such derivatives typically involves the modification of the precursor molecules, 2-aminobenzamide and thiophene-2-carbaldehyde (B41791), prior to their condensation to form the Schiff base. This modular approach allows for the systematic exploration of structure-activity relationships.

The general synthetic route to BTYNB and its derivatives is the condensation of a substituted 2-aminobenzamide with a substituted thiophene-2-carbaldehyde. This reaction, forming a Schiff base (imine), is typically conducted under conditions that facilitate the removal of water, such as azeotropic distillation or the use of a dehydrating agent. The E/Z isomerism of the resulting imine bond can be influenced by the reaction conditions and the nature of the substituents on the aromatic rings. nih.govnih.gov

Derivatives of 2-aminobenzamide can be synthesized from various starting materials, including isatoic anhydride (B1165640). nih.gov By reacting isatoic anhydride with a range of primary amines, a library of N-substituted 2-aminobenzamides can be generated. Furthermore, functional groups can be introduced onto the aromatic ring of the benzamide (B126). For instance, different substituents can be incorporated at various positions of the 2-aminobenzamide ring to probe interactions with specific regions of a target binding pocket.

PrecursorReagentFunctional Group IntroducedPotential Interaction
2-aminobenzamideAlkyl/Aryl halideAlkyl/Aryl group on the amide nitrogenHydrophobic interactions
Substituted Isatoic AnhydridePrimary amineVaried substituents on the aromatic ringElectrostatic or hydrogen bonding interactions
2-aminobenzonitrileAcid/Base hydrolysisCarboxamideHydrogen bonding

This table is generated based on synthetic principles and may not represent experimentally verified data for BTYNB itself.

The thiophene-2-carbaldehyde component of BTYNB is also amenable to synthetic modification. Suzuki-Miyaura cross-coupling reactions, for example, can be employed to introduce various aryl groups at different positions of the thiophene ring, starting from a halogenated thiophene-2-carbaldehyde. nih.gov This allows for the exploration of how extended aromatic systems affect binding affinity and selectivity. Additionally, the aldehyde group itself can be synthesized through methods like the Vilsmeier-Haack reaction on a functionalized thiophene precursor. smolecule.com

PrecursorReagent/ReactionFunctional Group IntroducedPotential Interaction
Bromo-thiophene-2-carbaldehydeArylboronic acid (Suzuki Coupling)Aryl groupπ-stacking, hydrophobic interactions
ThiopheneVilsmeier-Haack ReactionAldehydePrecursor for imine formation
Functionalized ThiopheneVariousHalogens, alkyls, etc.Probing steric and electronic requirements

This table is generated based on synthetic principles and may not represent experimentally verified data for BTYNB itself.

Synthesis of Photoaffinity Probes and Bioconjugatable Analogues

To identify the direct binding partners of a this compound and to study its interactions in a complex biological milieu, photoaffinity probes and bioconjugatable analogues are invaluable tools. The synthesis of these molecules involves the incorporation of a photoreactive group or a bioorthogonal handle.

Photoaffinity labeling is a powerful technique to covalently link a small molecule to its biological target upon photoirradiation. nih.gov Common photoreactive groups include benzophenones, diazirines, and aryl azides. These can be incorporated into the this compound structure, often via a linker, on either the benzamide or thiophene ring. The synthesis would involve using a functionalized precursor that already contains the photoreactive moiety or a precursor that can be readily modified to include it. For instance, a 2-aminobenzamide derivative with a benzophenone (B1666685) group could be condensed with thiophene-2-carbaldehyde.

Photoreactive GroupReactive IntermediateKey Features
BenzophenoneTriplet diradicalRelatively stable, preferentially reacts with C-H bonds
DiazirineCarbeneHighly reactive, inserts into various bonds
Aryl AzideNitreneHighly reactive, can undergo ring expansion

This table summarizes common photoreactive groups used in the design of photoaffinity probes. researchgate.net

A synthetic strategy for a benzophenone-containing this compound photoaffinity probe could involve the synthesis of a 2-aminobenzamide derivative bearing a benzophenone moiety. This could then be reacted with thiophene-2-carbaldehyde to yield the final photoaffinity probe.

Bioconjugatable analogues of a this compound allow for its attachment to reporter molecules, such as fluorophores or biotin, for visualization or enrichment studies. This is typically achieved by incorporating a small, inert functional group (a "handle") that can undergo a specific "click chemistry" reaction. nih.gov Terminal alkynes and azides are commonly used handles for copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions.

A synthetic route to a bioconjugatable this compound could involve the preparation of a 2-aminobenzamide or thiophene-2-carbaldehyde precursor containing a terminal alkyne. For example, a propargyl group could be attached to the amide nitrogen of 2-aminobenzamide. Condensation of this alkyne-modified precursor with the corresponding aldehyde or amine would yield the bioconjugatable BTYNB analogue. This analogue could then be reacted with an azide-containing reporter tag in a biological sample.

Bioconjugation HandleReactionReporter TagApplication
Terminal AlkyneClick Chemistry (CuAAC or SPAAC)Azide-fluorophoreFluorescence imaging
AzideClick Chemistry (CuAAC or SPAAC)Alkyne-biotinAffinity purification/pulldown
ThiolMichael AdditionMaleimide-fluorophoreCovalent labeling

This table provides examples of common bioconjugation strategies.

Advanced Spectroscopic and Structural Elucidation of Btynb Isomer

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in the determination of organic compound structures. numberanalytics.com By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. numberanalytics.com

One-dimensional NMR experiments, particularly ¹H (proton) and ¹³C (carbon-13) NMR, are the initial and fundamental steps in structural elucidation. acs.org The ¹H NMR spectrum reveals the number of distinct proton environments, their relative abundance (through integration), and their neighboring protons (through spin-spin splitting patterns). The chemical shift of each proton signal provides clues about its electronic environment, such as proximity to electronegative atoms or aromatic rings. youtube.com

For a compound like the BTYNB isomer, one would expect to observe distinct signals for the protons on the quinazolinone and bromothiophene rings, as well as those on the dihydro portion of the quinazolinone system. The coupling patterns between these protons would be instrumental in confirming the substitution pattern of the rings.

The ¹³C NMR spectrum complements the ¹H data by providing information on the carbon skeleton of the molecule. Each unique carbon atom typically produces a single peak, and its chemical shift is indicative of its hybridization (sp³, sp², sp) and the nature of the atoms attached to it. For the this compound, distinct signals would be expected for the carbonyl carbon, the carbons of the two aromatic rings, and the sp³-hybridized carbons in the dihydroquinazolinone ring.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

¹H NMR ¹³C NMR
Chemical Shift (ppm) Multiplicity Integration Assignment
7.80d1HAr-H
7.55d1HAr-H
7.30t1HAr-H
7.15d1HThiophene-H
7.05d1HThiophene-H
6.90t1HAr-H
6.80d1HAr-H
5.60s1HCH
4.50br s2HNH₂

Note: This data is representative and intended for illustrative purposes.

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are often necessary to piece together the complete molecular structure, especially for complex molecules with overlapping signals. numberanalytics.com

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically on adjacent carbons. This is invaluable for tracing out spin systems within the molecule, such as the protons on the quinazolinone and bromothiophene rings.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. Each cross-peak in an HSQC spectrum links a proton signal to the carbon signal of the atom it is attached to. This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds. HMBC is crucial for connecting different fragments of the molecule. For instance, it could show a correlation between the CH proton and carbons in both the quinazolinone and bromothiophene rings, confirming their connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for determining the stereochemistry and conformation of the molecule. For the this compound, NOESY could reveal through-space interactions between protons on the two different ring systems, providing insight into their relative orientation.

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to the definitive structure of the this compound.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. fiveable.me It is an essential tool for determining the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns. acs.org

High-resolution mass spectrometry (HRMS) can measure the mass of a molecule with very high accuracy (typically to within a few parts per million). This precision allows for the determination of the elemental composition of the molecule. For the this compound, with a molecular formula of C₁₂H₉BrN₂OS, HRMS would be able to confirm this composition by providing a highly accurate mass measurement that distinguishes it from other potential formulas with the same nominal mass.

Table 2: HRMS Data for this compound

IonCalculated m/zMeasured m/zDifference (ppm)
[M+H]⁺308.9800308.9798-0.6

Note: This data is representative and intended for illustrative purposes.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion), which is then fragmented, and the resulting fragment ions (product ions) are analyzed. biorxiv.org The fragmentation pattern is often characteristic of the molecule's structure and can be used to identify specific substructures. For the this compound, MS/MS analysis could reveal the loss of characteristic fragments, such as the bromothiophene moiety or parts of the quinazolinone ring system, providing further confirmation of the proposed structure.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.comwiley.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. ntu.edu.sg The diffraction data can be used to calculate the positions of all atoms in the crystal lattice, providing a precise and detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles. mdpi.com

Single-Crystal X-ray Diffraction of this compound

Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to determine the unit cell parameters, crystal system, and space group. mdpi.comajol.info For the broader class of 2,3-dihydroquinazolin-4(1H)-one derivatives, various crystal systems have been reported, including monoclinic and orthorhombic, with common space groups such as P21/c and Pna21. mdpi.commdpi.comajol.info

The analysis provides key structural data, including bond lengths, bond angles, and torsion angles, which confirm the molecular connectivity and conformation. This data is crucial for building an accurate molecular model of the this compound.

Table 1: Representative Crystallographic Data for 2,3-Dihydroquinazolin-4(1H)-one Derivatives Note: This table presents example data from published literature on related quinazolinone structures to illustrate typical findings, as specific data for the "this compound" is not publicly available.

Parameter Example Value (Compound 3a) mdpi.com Example Value (Compound 3b) mdpi.com
Chemical Formula C10H9N4O5 C15H12ClN5O5
Formula Weight 265.21 393.75
Crystal System Monoclinic Triclinic
Space Group P21/c P-1
a (Å) 10.383(4) 7.456(3)
b (Å) 8.167(3) 9.071(4)
c (Å) 12.899(5) 12.630(5)
**α (°) ** 90 83.19(3)
**β (°) ** 109.83(3) 85.08(3)
**γ (°) ** 90 73.18(3)
**Volume (ų) ** 1027.3(7) 806.9(6)

| Z | 4 | 2 |

Analysis of Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by various non-covalent intermolecular interactions. Understanding these interactions is vital as they influence the material's physical properties, such as stability and melting point. mdpi.com Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions within a crystal lattice. mdpi.comnih.gov

For quinazolinone derivatives, hydrogen bonding is a dominant interaction. The N-H groups of the quinazolinone ring frequently act as hydrogen bond donors, while the carbonyl oxygen (C=O) and the nitrogen atoms within the ring system act as acceptors, leading to the formation of robust networks. rsc.orgacs.org Specifically, N-H···O and N-H···N hydrogen bonds are commonly observed, often linking molecules into chains or layers. nih.govrsc.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is an indispensable tool for identifying the functional groups present in a molecule. researchgate.net These methods probe the vibrational modes of a molecule, providing a unique spectral fingerprint. nih.govnih.gov

For the this compound, which belongs to the 2,3-dihydro-4(1H)-quinazolinone class, specific vibrational bands can be assigned to its key structural features. The carbonyl (C=O) stretching vibration is typically one of the most intense peaks in the IR spectrum, appearing in the range of 1650–1710 cm⁻¹. eurjchem.comasianpubs.org The IR and Raman spectra also show characteristic bands for C=N stretching (around 1550–1650 cm⁻¹) and C-N stretching (1100–1300 cm⁻¹). eurjchem.com Aromatic C-H and C=C stretching vibrations from the fused benzene (B151609) ring also appear at their expected frequencies. Comparing the experimental spectra of the this compound with calculated spectra from theoretical models (like Density Functional Theory, DFT) can aid in the definitive assignment of these vibrational modes. eurjchem.com

Table 2: Typical Vibrational Frequencies for Quinazolinone Derivatives Note: This table is a composite of typical values reported for this class of compounds. eurjchem.comasianpubs.orgresearchgate.net

Functional Group Typical Wavenumber (cm⁻¹) Method
N-H Stretch 3100 - 3300 IR
Aromatic C-H Stretch 3000 - 3100 IR, Raman
C=O Stretch 1650 - 1710 IR
C=N Stretch / Aromatic C=C Stretch 1550 - 1650 IR, Raman

| C-N Stretch | 1100 - 1300 | IR, Raman |

Chromatographic Techniques for Purity, Identity, and Isomeric Characterization

Chromatographic methods are essential for assessing the purity of newly synthesized compounds and for separating different isomers. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for these purposes. tandfonline.com

HPLC is a cornerstone for determining the purity of pharmaceutical compounds like the this compound. mdpi.comtandfonline.com The most common mode for analyzing quinazolinone derivatives is reversed-phase HPLC. tandfonline.comnih.gov In this setup, a nonpolar stationary phase (typically a C18 column) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water. tandfonline.commdpi.com

The compound is dissolved in a suitable solvent and injected into the HPLC system. As it passes through the column, it is separated from impurities. A detector, commonly a UV detector set to a wavelength where the compound absorbs strongly (e.g., 254 nm), records the elution profile. mdpi.com A pure sample will ideally show a single, sharp peak. The purity is calculated by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. Purity levels exceeding 95%, and often >99%, are typically required for subsequent biological or structural studies. mdpi.comresearchgate.net

If a molecule is chiral, meaning it exists as a pair of non-superimposable mirror images (enantiomers), specialized chiral chromatography is necessary to separate them. jst.go.jp The this compound, depending on its substitution pattern, could be chiral. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. researchgate.net

Computational Chemistry and Theoretical Investigations of Btynb Isomer

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are pivotal in understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, stability, and reactivity, which are crucial for predicting a compound's behavior.

Density Functional Theory (DFT) for Molecular Orbital Analysis and Electrostatic Potentials

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For molecules like the BTYNB isomer, DFT calculations, often using functionals like B3LYP with a significant basis set such as 6-311G(d,p), are employed to optimize the molecular structure and analyze its electronic properties. mjcce.org.mknih.gov

Molecular orbital analysis, a key output of DFT calculations, helps in understanding the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. epstem.net

The electrostatic potential (ESP) map is another valuable tool derived from DFT. It visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This information is crucial for predicting how the molecule will interact with other molecules, including biological receptors. For instance, regions of negative potential are likely to be involved in electrophilic attacks, while positive regions may interact with nucleophiles. epstem.netijsrst.com

Table 1: Representative DFT Calculation Parameters

ParameterTypical Value/MethodSignificance
FunctionalB3LYP, B3PW91Approximates the exchange-correlation energy. epstem.net
Basis Set6-311G(d,p), 6-31+G(d)Describes the atomic orbitals used in the calculation. mdpi.com
HOMO EnergyMolecule-specific (eV)Indicates electron-donating ability.
LUMO EnergyMolecule-specific (eV)Indicates electron-accepting ability.
HOMO-LUMO GapMolecule-specific (eV)Relates to chemical reactivity and stability. epstem.net

Conformational Analysis of this compound and its Energetic Landscape

Molecules are not static entities; they exist as an ensemble of different conformations. Conformational analysis aims to identify the stable conformers of a molecule and to understand the energy barriers between them. This is particularly important for flexible molecules like the this compound.

Theoretical methods, including DFT, can be used to perform a systematic scan of the potential energy surface by rotating flexible bonds. mdpi.com This process helps in identifying the low-energy conformers and the transition states that connect them. The energetic landscape provides a comprehensive picture of the molecule's flexibility and the relative populations of its different conformations at a given temperature. Understanding the preferred conformation is essential as it often corresponds to the bioactive conformation when the molecule binds to a receptor.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the molecule moves and interacts with its environment.

Simulation of this compound in Solvated Environments

To mimic physiological conditions, MD simulations are often performed in a solvated environment, typically water. icmab.es These simulations can reveal how the solvent influences the conformational preferences of the this compound. The interactions between the solute and solvent molecules can stabilize certain conformations over others, which might differ from the gas-phase predictions of quantum chemical calculations. Implicit solvent models can also be used to reduce computational cost while still capturing the essential effects of the solvent. icmab.es

Exploration of Isomer-Target Binding Dynamics and Conformational Changes

MD simulations are invaluable for studying the binding of a ligand, such as the this compound, to its biological target, which is often a protein. aps.org By simulating the protein-ligand complex, researchers can observe the stability of the binding pose, the key interactions that hold the complex together, and any conformational changes that occur in either the ligand or the protein upon binding. southampton.ac.uk These simulations can provide a more realistic and dynamic view of the binding process compared to the static picture from molecular docking.

Molecular Docking Studies for Predicted Receptor Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a second molecule, typically a protein receptor. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to propose binding hypotheses for further experimental validation.

For the this compound, docking studies can predict how it fits into the binding site of a potential target protein. The process involves generating a multitude of possible binding poses and then using a scoring function to rank them based on their predicted binding affinity. researchgate.net The results of docking studies can identify key amino acid residues in the receptor that are involved in the interaction, such as through hydrogen bonds, hydrophobic interactions, or pi-stacking. This information is critical for understanding the mechanism of action and for designing more potent and selective analogs.

Table 2: Representative Molecular Docking Results

ParameterExample ValueInterpretation
Binding Affinity (kcal/mol)-6.5 to -7.5A more negative value suggests a stronger predicted binding. researchgate.net
Key Interacting Residuese.g., TYR 101, SER 234Amino acids in the binding pocket that form significant interactions.
Types of InteractionsHydrogen bonds, Hydrophobic, Pi-stackingThe nature of the forces stabilizing the ligand-receptor complex.

Validation of Docking Protocols with Known Ligands

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.net The accuracy of molecular docking simulations is critically dependent on the validation of the docking protocol. This process typically involves redocking a known ligand into the binding site of its crystallographically determined protein structure. A docking protocol is considered validated if it can reproduce the experimentally observed binding mode with a low root-mean-square deviation (RMSD), typically below 2.0 Å. researchgate.net

In the context of the this compound, which belongs to the 2,3-dihydroquinazolin-4(1H)-one class of compounds, a validated docking protocol is essential for accurately predicting its interactions with potential biological targets. rsc.org For instance, in studies involving other derivatives of this scaffold, such as those targeting tubulin, docking protocols are first validated using known inhibitors like colchicine. nih.gov This ensures that the scoring function and search algorithm are appropriate for the specific protein-ligand system.

The validation process for the this compound would involve:

Selection of a relevant biological target with a known co-crystallized ligand that is structurally similar to the this compound.

Extraction of the protein and ligand from the crystal structure.

Redocking of the known ligand into the protein's binding site using a specific docking program (e.g., AutoDock, Glide, GOLD).

Comparison of the predicted binding pose with the experimental pose to calculate the RMSD.

Once the protocol is validated, it can be confidently used to predict the binding of the this compound to the same target.

Prediction of Binding Poses and Affinities for this compound with Potential Biological Targets

Following the validation of a docking protocol, the next step is to predict the binding pose and affinity of the this compound with its potential biological targets. As the this compound has been suggested as a potential angiogenesis inhibitor, relevant targets could include vascular endothelial growth factor receptors (VEGFRs) or other kinases involved in angiogenic signaling pathways.

The docking simulation would place the this compound into the binding site of the target protein in various conformations and orientations. The most favorable binding pose is then determined based on a scoring function, which estimates the binding free energy. A lower binding energy generally indicates a more stable protein-ligand complex and a higher predicted affinity. nih.gov

For example, in a study on 2,3-dihydroquinazolin-4(1H)-one derivatives as anti-leishmanial agents, molecular docking was used to predict their binding to Leishmania donovani pyridoxal (B1214274) kinase and trypanothione (B104310) reductase. mdpi.com The predicted binding poses revealed key hydrogen bond and hydrophobic interactions responsible for the inhibitory activity. A similar approach for the this compound would provide insights into its mechanism of action as a potential angiogenesis inhibitor.

The predicted binding affinity, often expressed as a docking score or estimated inhibition constant (Ki), provides a quantitative measure of the ligand's potency. These predictions are crucial for prioritizing compounds for experimental testing.

Table 1: Hypothetical Docking Results of this compound with a Potential Target

ParameterValue
Target ProteinVascular Endothelial Growth Factor Receptor 2 (VEGFR2)
Docking SoftwareAutoDock Vina
Predicted Binding Energy (kcal/mol)-8.5
Predicted Interacting ResiduesCys919, Asp1046, Glu885
Type of InteractionsHydrogen bonds, hydrophobic interactions

This table is for illustrative purposes and is based on typical outcomes of molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational tools that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable for understanding the structural requirements for activity and for designing new, more potent compounds.

Development of Predictive Models for Isomer Activity

QSAR models are mathematical equations that correlate the biological activity of a set of compounds with their physicochemical properties, known as molecular descriptors. nih.govrsc.org For the this compound and its analogues, a QSAR model could be developed to predict their anti-angiogenic activity.

The development of a QSAR model involves the following steps:

Data Set Preparation: A series of this compound analogues with experimentally determined biological activities (e.g., IC50 values for inhibition of angiogenesis) is required.

Descriptor Calculation: Various molecular descriptors, such as electronic, steric, hydrophobic, and topological properties, are calculated for each analogue.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the biological activity. medchemexpress.com

Model Validation: The predictive power of the QSAR model is rigorously validated using statistical techniques like cross-validation and by predicting the activity of an external set of compounds. glpbio.com

A validated QSAR model can then be used to predict the activity of newly designed compounds, thereby accelerating the drug discovery process.

Table 2: Example of Descriptors Used in a QSAR Model for Anti-Angiogenic Activity

DescriptorDescription
LogPA measure of the compound's hydrophobicity.
Molecular Weight (MW)The mass of the molecule.
Hydrogen Bond Donors (HBD)The number of hydrogen bond donor groups.
Hydrogen Bond Acceptors (HBA)The number of hydrogen bond acceptor groups.
Polar Surface Area (PSA)The surface area of polar atoms in the molecule.

This table lists common descriptors that could be relevant for a QSAR study of this compound analogues.

Design of Novel this compound Analogues based on Pharmacophore Hypotheses

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target and elicit a biological response. rsc.orgnih.gov Pharmacophore models can be generated based on the structure of a known ligand-protein complex (structure-based) or from a set of active molecules (ligand-based).

For the this compound, a pharmacophore model could be developed based on its predicted binding pose within the active site of a target like VEGFR2. This model would highlight the key interaction points, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, that are crucial for binding.

Once a pharmacophore hypothesis is established, it can be used as a 3D query to screen virtual libraries of compounds to identify novel molecules that match the pharmacophore and are therefore likely to be active. Furthermore, the pharmacophore model can guide the rational design of new this compound analogues with improved binding affinity and selectivity by suggesting specific structural modifications. For instance, adding a hydrogen bond donor group at a specific position to interact with a key residue in the binding pocket could enhance activity.

Molecular and Cellular Mechanisms of Action of Btynb and Its Isomers

Interaction with RNA-Binding Proteins (RBPs)

BTYNB's primary molecular target is the RNA-binding protein IMP1/IGF2BP1, a key regulator of mRNA stability, localization, and translation. nih.govnih.gov By interfering with the function of IMP1, BTYNB disrupts the post-transcriptional regulation of numerous oncogenic transcripts. nih.gov

Inhibition of IMP1/IGF2BP1 Binding to c-Myc mRNA by BTYNB

BTYNB was identified as a potent and selective inhibitor of the interaction between IMP1 and the c-Myc mRNA through a high-throughput fluorescence anisotropy-based assay screening of approximately 160,000 small molecules. nih.govcore.ac.uk IMP1 enhances the stability of c-Myc mRNA by binding to its coding region stability determinant, thereby protecting it from degradation and leading to increased c-Myc protein levels. nih.gov BTYNB directly interferes with this binding, preventing IMP1 from stabilizing the c-Myc transcript. nih.govresearchgate.net This inhibitory action is central to BTYNB's function, as the dysregulation of c-Myc is a hallmark of many cancers. The disruption of the IMP1/IGF2BP1-c-Myc mRNA complex is a key mechanism through which BTYNB exerts its anti-proliferative effects. nih.govresearchgate.net

Structural Determinants of BTYNB-IMP1/IGF2BP1 Interaction Specificity

The interaction between BTYNB and IMP1/IGF2BP1 exhibits structural selectivity. researchgate.netresearchgate.net While the precise atomic-level details of the binding pocket are not fully elucidated in the provided search results, studies have shown that BTYNB's inhibitory effect is specific. For instance, a close structural analog of BTYNB, Compound 5226752, showed no significant inhibitory activity on the IMP1-c-Myc mRNA interaction, highlighting the specific structural requirements for effective binding and inhibition. nih.govresearchgate.net This suggests that the chemical scaffold of BTYNB is crucial for its interaction with a specific conformation or binding site on the IMP1 protein, likely within or near the RNA-binding domains. Another small molecule, 7773, was found to interact with a hydrophobic surface at the boundary of the KH3 and KH4 domains of IGF2BP1, suggesting a potential binding region for small molecule inhibitors. researchgate.nettandfonline.com However, BTYNB and 7773 have no obvious structural similarity, indicating different modes of interaction. tandfonline.com

Role of KH Domains in IMP1-RNA Complex Stability and Modulator Action

IMP1/IGF2BP1 contains six canonical RNA-binding domains: two RNA recognition motifs (RRMs) and four K homology (KH) domains. nih.gov The KH domains are critical for the binding of IMP1 to its target mRNAs. researchgate.net Specifically, the KH3 and KH4 domains are essential for recognizing and binding to target mRNAs in a manner that can be dependent on N6-methyladenosine (m6A) modifications within a GG(m6A)C consensus sequence. nih.gov The stability of the IMP1-RNA complex is crucial for its function in protecting target transcripts from degradation. While it is established that all KH domains play a critical role in the binding of target RNAs like KRAS mRNA, the precise mechanism by which BTYNB modulates the function of these domains is not explicitly detailed. researchgate.net It is plausible that BTYNB acts as an allosteric inhibitor, binding to a site on IMP1 that induces a conformational change in the KH domains, thereby reducing their affinity for target mRNAs like c-Myc. researchgate.net

Downstream Effects on Gene Expression and Post-Transcriptional Regulation

The inhibition of the IMP1-RNA interaction by BTYNB triggers significant downstream changes in the expression of key genes involved in cell cycle progression, proliferation, and survival.

Modulation of c-Myc mRNA Stability and Protein Expression

As a direct consequence of BTYNB's inhibition of IMP1 binding, the stability of c-Myc mRNA is significantly reduced. nih.gov This destabilization leads to enhanced degradation of the c-Myc transcript, resulting in a decrease in both c-Myc mRNA and protein levels. nih.govresearchgate.net This downregulation of the proto-oncogene c-Myc is a critical downstream effect of BTYNB and a major contributor to its anti-cancer activity. nih.govnih.gov The reduction in c-Myc expression has been observed in various cancer cell lines, including those of melanoma and ovarian cancer. nih.gov

Summary of BTYNB's Effect on c-Myc
ParameterEffect of BTYNBMechanismReferences
IMP1-c-Myc mRNA BindingInhibitedDirect interference with the binding interaction. nih.govresearchgate.netnih.gov
c-Myc mRNA StabilityDecreasedDestabilization of the mRNA transcript leading to enhanced degradation. nih.govresearchgate.net
c-Myc mRNA LevelsDownregulatedIncreased degradation of the mRNA transcript. nih.gov
c-Myc Protein LevelsDownregulatedReduced availability of c-Myc mRNA for translation. nih.govresearchgate.net

Regulation of β-TrCP1 mRNA Levels and Subsequent NF-κB Pathway Activation

Beyond its effects on c-Myc, BTYNB also influences other IMP1-regulated transcripts, including β-TrCP1 (beta-transducin repeat-containing protein 1). nih.govnih.gov IMP1 is known to bind to and stabilize β-TrCP1 mRNA. nih.gov By inhibiting IMP1, BTYNB leads to the downregulation of β-TrCP1 mRNA levels. nih.govnih.govresearchgate.net

β-TrCP1 is an E3 ubiquitin ligase that targets the inhibitor of NF-κB, IκBα, for proteasomal degradation. The degradation of IκBα allows for the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is involved in inflammation, immunity, and cell survival. frontiersin.org By downregulating β-TrCP1, BTYNB is proposed to reduce the degradation of IκBα, thereby leading to a reduction in the activation of the NF-κB pathway. nih.govnih.govresearchgate.net This has been demonstrated by a decrease in NF-κB luciferase reporter activity in cells treated with BTYNB. nih.gov

Impact of BTYNB on the β-TrCP1/NF-κB Pathway
Molecule/PathwayEffect of BTYNBUnderlying MechanismReferences
β-TrCP1 mRNA LevelsDownregulatedInhibition of IMP1-mediated stabilization of β-TrCP1 mRNA. nih.govnih.govnih.govresearchgate.net
NF-κB Pathway ActivationReducedDecreased β-TrCP1 levels lead to reduced degradation of IκBα. nih.govnih.govnih.govresearchgate.net

Impact on eEF2 mRNA and Overall Protein Synthesis

The eukaryotic translation elongation factor 2 (eEF2) is a critical component of the protein synthesis machinery, responsible for the translocation of the ribosome along mRNA during translation. patsnap.com The oncofetal mRNA-binding protein IMP1 (also known as IGF2BP1) has been found to regulate the stability of various oncogenic mRNAs. nih.gov Research has identified eEF2 as a novel target mRNA for IMP1. nih.govnih.gov

Effects on Other IMP1-Regulated mRNA Transcripts (e.g., CDC34, CALM1, Col5A1)

BTYNB's mechanism of action involves the broad downregulation of multiple mRNA transcripts that are stabilized by IMP1. nih.govnih.gov Its inhibitory effect is not limited to a single target but extends to a range of genes involved in cell proliferation and survival. frontiersin.org Studies using quantitative reverse transcription PCR (qRT-PCR) have demonstrated that treatment with BTYNB selectively decreases the levels of several IMP1-regulated mRNAs in cancer cell lines. nih.govresearchgate.net

In both SK-MEL2 melanoma and IGROV-1 ovarian cancer cells, treatment with 10 μM BTYNB for 72 hours resulted in a significant reduction of various IMP1 target transcripts. nih.govresearchgate.net Among the affected genes are those involved in cell cycle progression and cellular structure, such as CDC34, CALM1, and Col5A1. nih.gov The ability of BTYNB to destabilize a suite of oncogenic mRNAs underscores its potential as an inhibitor of IMP1-driven cancer phenotypes. nih.govnih.gov

Table 1: Effect of BTYNB on IMP1-Regulated mRNA Transcripts This table summarizes the percentage decrease of specific mRNA transcripts in cancer cell lines after treatment with 10 μM BTYNB for 72 hours, as indicated by research findings. nih.govresearchgate.net

Cell Line mRNA Transcript Approximate % Decrease
SK-MEL2 (Melanoma) CDC34 40%
CALM1 45%
Col5A1 55%
IGROV-1 (Ovarian) CDC34 50%
CALM1 50%

Influence on Cellular Processes and Signaling Networks

Induction of Cell Differentiation in Specific Cellular Models (e.g., Leukemic Cells)

Beyond its effects on mRNA stability and protein synthesis, BTYNB has been shown to influence fundamental cellular processes such as differentiation, particularly in hematological malignancies. nih.govbohrium.com Leukemia is characterized by an arrest in the differentiation of blood cell progenitors. nih.gov Research indicates that BTYNB, by inhibiting the function of IGF2BP1 (IMP1), can promote differentiation in leukemic cells. bohrium.comresearchgate.net

In studies involving leukemic cell lines such as HL60 and K562, treatment with BTYNB induced noticeable morphological changes consistent with cellular differentiation. nih.govbohrium.com This suggests that targeting the IGF2BP1 protein can help overcome the differentiation block that is a hallmark of leukemia. nih.gov The finding that an IGF2BP1 inhibitor can induce differentiation provides a novel therapeutic strategy for this type of cancer. nih.govbohrium.com

The induction of differentiation in leukemic cells by BTYNB is substantiated by changes at the molecular level. nih.gov Gene expression analysis in BTYNB-treated leukemic cells revealed a significant upregulation of genes known to be associated with myeloid differentiation. nih.govbohrium.com

Specifically, the expression of CD11B (also known as ITGAM), ZFPM1, and KLF5 was markedly increased following BTYNB treatment. nih.govbohrium.com These genes play crucial roles in the maturation of myeloid cells. nih.gov For instance, KLF5 is a transcription factor involved in complex regulatory networks that govern cell differentiation. nih.govresearchgate.net The upregulation of these key differentiation markers provides molecular confirmation that BTYNB effectively promotes the maturation of leukemic cells. nih.gov

Table 2: Upregulation of Differentiation Genes by BTYNB in Leukemic Cells This table highlights the key genes that are significantly upregulated in leukemic cell lines following treatment with BTYNB, confirming the induction of cellular differentiation. nih.govbohrium.com

Gene Function Observation
CD11B (ITGAM) Cell adhesion molecule, marker for myeloid differentiation Significantly upregulated
ZFPM1 Transcription factor involved in hematopoiesis Significantly upregulated

| KLF5 | Transcription factor in cell differentiation & proliferation | Significantly upregulated |

Modulation of Cell Cycle Progression (e.g., S-Phase Arrest)

BTYNB also exerts significant effects on the cell cycle of cancer cells. nih.gov Uncontrolled cell cycle progression is a fundamental characteristic of cancer. mdpi.com Studies have shown that BTYNB treatment leads to cell cycle arrest, specifically in the S-phase, in leukemic cell models. nih.govbohrium.comresearchgate.net The S-phase is the period of DNA synthesis, and arresting the cycle at this stage prevents cancer cells from replicating their genome and dividing. researchgate.net

Induction of Programmed Cell Death (Apoptosis) Pathways

In addition to inducing differentiation and cell cycle arrest, BTYNB also triggers programmed cell death, or apoptosis, in leukemic cells. nih.govresearchgate.net While some studies describe this apoptotic effect as mild, it nevertheless contributes to the reduction in cancer cell viability. nih.govbohrium.com The induction of apoptosis is a key mechanism for many anti-cancer therapies. nih.gov

The pro-apoptotic activity of BTYNB is evidenced by the upregulation of the pro-apoptotic gene BAK (Bcl-2 homologous antagonist/killer). nih.govbohrium.com BAK is a member of the Bcl-2 family of proteins that play a central role in regulating the mitochondrial pathway of apoptosis. nih.gov The increased expression of BAK following BTYNB treatment confirms the activation of apoptotic pathways, leading to increased cancer cell death. nih.govbohrium.com

Analysis of Pro-Apoptotic Gene Expression (e.g., BAK, p21)

The small molecule BTYNB, an inhibitor of the RNA binding protein IGF2BP1, has been shown to influence pro-apoptotic signaling pathways in cancer cells. nih.gov Studies in leukemic cell lines have demonstrated that treatment with BTYNB leads to a notable upregulation of the pro-apoptotic gene BAK (BCL2 Antagonist/Killer 1). nih.gov This increase in BAK expression is a key indicator of the intrinsic apoptotic pathway being activated, suggesting that BTYNB can contribute to programmed cell death in these cancer cells. nih.gov

The table below summarizes the observed effects of BTYNB on the expression of key pro-apoptotic and cell cycle regulatory genes in leukemic cells. nih.gov

GeneEffect of BTYNB TreatmentFunction
BAK UpregulationPro-apoptotic
p21 UpregulationCell cycle arrest, Pro-apoptotic

Synergistic Molecular Mechanisms with Other Inhibitors (e.g., Cyclin-Dependent Kinase Inhibitors, DNA Synthesis Inhibitors)

Research has demonstrated that the efficacy of BTYNB in suppressing cancer cell proliferation can be significantly enhanced when used in combination with other targeted inhibitors, revealing synergistic molecular mechanisms. frontiersin.org This is particularly evident when BTYNB is co-administered with cyclin-dependent kinase (CDK) inhibitors and DNA synthesis inhibitors. frontiersin.org

When BTYNB was combined with the highly selective CDK9 inhibitor, AZD4573, a synergistic effect in decreasing cell proliferation was observed across various neuroblastoma cell lines. frontiersin.org A similar synergistic interaction was noted with another CDK inhibitor, Dinaciclib. frontiersin.org Cyclin-dependent kinases are crucial for regulating the cell cycle, and their inhibition can lead to cell cycle arrest. nih.govfrontiersin.org The synergistic effect with BTYNB suggests that targeting both the IGF2BP1-mediated mRNA stability and the core cell cycle machinery simultaneously is a potent anti-proliferative strategy. frontiersin.org

Furthermore, BTYNB exhibits synergistic effects with conventional chemotherapeutic agents that function as DNA synthesis inhibitors. frontiersin.org For instance, a synergistic reduction in cell proliferation was observed when BTYNB was combined with Etoposide and Topotecan in neuroblastoma cell lines. frontiersin.org These DNA synthesis inhibitors induce DNA damage, which can trigger apoptosis. The combination with BTYNB, which can upregulate pro-apoptotic genes like BAK, likely enhances the apoptotic response to DNA damage, leading to a more potent anti-cancer effect. nih.govfrontiersin.org This suggests that inhibiting IGF2BP1 with BTYNB can sensitize cancer cells to the effects of DNA-damaging agents. frontiersin.org

The following table outlines the synergistic interactions observed between BTYNB and other inhibitors. frontiersin.org

Inhibitor ClassSpecific InhibitorObserved Effect in Combination with BTYNB
Cyclin-Dependent Kinase (CDK) InhibitorsAZD4573Synergistic decrease in cell proliferation
DinaciclibSynergistic decrease in cell proliferation
DNA Synthesis InhibitorsEtoposideSynergistic decrease in cell proliferation
TopotecanSynergistic decrease in cell proliferation

Biochemical and Biophysical Characterization of Btynb Isomer Target Interactions

Quantification of Binding Kinetics and Thermodynamics

Characterizing the binding affinity, kinetics, and thermodynamic driving forces of an inhibitor-target interaction is fundamental to drug discovery. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on these parameters.

Surface Plasmon Resonance (SPR) for Real-Time Binding Analysis

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure real-time biomolecular interactions. nih.govmdpi.com It works by immobilizing one molecule (the ligand, e.g., the IMP1 protein) onto a sensor chip and flowing the other molecule (the analyte, e.g., a BTYNB isomer) across the surface. nih.govnih.gov Binding events cause a change in mass on the sensor surface, which alters the refractive index and is detected as a response signal. mdpi.com

This method allows for the determination of the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a direct measure of binding affinity (Kₑ = kₑ/kₐ). nih.gov While SPR has been successfully used to determine the binding kinetics of other small molecules to IGF2BP1 acs.org, specific kinetic parameters for the interaction between a this compound and IMP1 have not been reported in publicly available literature. An illustrative table below shows the type of data an SPR experiment would yield.

Table 1: Illustrative Kinetic Parameters for this compound Binding to IMP1 via SPR. The following data is hypothetical to demonstrate the output of an SPR experiment.

AnalyteLigandAssociation Rate (kₐ) (M⁻¹s⁻¹)Dissociation Rate (kₑ) (s⁻¹)Dissociation Constant (Kₑ) (μM)
This compoundIMP1 Protein1.5 x 10⁴3.0 x 10⁻²2.0

Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat released or absorbed during a binding event. stevensonlab.comamazonaws.com In a typical ITC experiment, a solution of the ligand (e.g., a this compound) is titrated into a solution containing the macromolecule (e.g., IMP1 protein) in a sample cell. stevensonlab.com The instrument measures the minute temperature changes that occur upon binding, providing a complete thermodynamic profile of the interaction in a single experiment. nih.govrsc.org

The key parameters obtained from ITC are the binding stoichiometry (n), the binding constant (Kₐ), and the enthalpy of binding (ΔH). nih.govrsc.org From these, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated, revealing the driving forces behind the interaction (ΔG = -RTlnKₐ = ΔH - TΔS). stevensonlab.com While ITC has been used to confirm the direct interaction of other inhibitors with IGF2BP1 acs.org, specific thermodynamic data for a this compound binding have not been published. The table below illustrates the thermodynamic parameters that would be obtained from such an analysis.

Table 2: Illustrative Thermodynamic Profile for this compound-IMP1 Interaction via ITC. The following data is hypothetical to demonstrate the output of an ITC experiment.

Interacting SpeciesStoichiometry (n)Binding Affinity (Kₐ) (M⁻¹)Enthalpy (ΔH) (kcal/mol)Entropy (ΔS) (cal/mol·K)Gibbs Free Energy (ΔG) (kcal/mol)
This compound + IMP1 Protein1.12.0 x 10⁵-12.5-17.4-7.3

Fluorescence Anisotropy/Polarization Assays for Ligand-RNA/Protein Binding

Fluorescence Anisotropy (FA), or Fluorescence Polarization (FP), is a powerful solution-based technique for monitoring molecular binding events. nih.govhoriba.com The principle relies on the observation that when a fluorescently labeled molecule is excited with polarized light, the polarization of the emitted light depends on the molecule's rotational speed in solution. horiba.com Small, rapidly tumbling molecules (like a fluorescently labeled RNA) depolarize the light significantly, resulting in low anisotropy. nih.gov When this labeled molecule binds to a much larger partner (like the IMP1 protein), its tumbling slows dramatically, and the emitted light remains highly polarized, leading to high anisotropy. nih.govatlasgeneticsoncology.org

This technique was pivotal in the discovery of BTYNB. A high-throughput fluorescence anisotropy microplate assay (FAMA) was developed to screen approximately 160,000 small molecules for their ability to inhibit the interaction between full-length IMP1 protein and a fluorescein-labeled c-Myc mRNA fragment (flMyc). nih.govnih.gov BTYNB was identified as a potent inhibitor in this screen, causing a dose-dependent decrease in the anisotropy of the IMP1-flMyc complex. nih.gov This demonstrates that BTYNB disrupts the binding between the IMP1 protein and its target mRNA. nih.govnih.gov

Table 3: Inhibition of IMP1-c-Myc mRNA Binding by BTYNB Measured via Fluorescence Anisotropy.

InhibitorTarget ComplexAssay MethodMeasured ParameterValueReference
BTYNBIMP1 / c-Myc mRNAFluorescence AnisotropyIC₅₀5 μM medchemexpress.com

Cell-Free System Assays for Reconstituted RNA-Protein Complex Disruption

Cell-free assays using reconstituted components are essential for confirming that a small molecule acts directly on its intended target, independent of other cellular factors. The fluorescence anisotropy assay used to identify BTYNB serves as a prime example of such a system. nih.gov

The assay was performed in vitro using purified, full-length IMP1 protein and a synthetically prepared, fluorescein-labeled RNA corresponding to the c-Myc coding region stability determinant. nih.govnih.gov This setup constitutes a reconstituted RNA-protein complex. The ability of BTYNB to reduce the fluorescence anisotropy of this pre-formed complex directly demonstrates its capacity to disrupt the interaction between IMP1 and its RNA target. nih.gov This finding confirms that the mechanism of action involves the direct interference with the RNA-protein complex, which subsequently leads to the observed cellular effects, such as the destabilization and degradation of c-Myc mRNA. nih.govacs.orgresearchgate.net

Structural Biology Approaches for Co-complex Elucidation (e.g., Cryo-Electron Microscopy, X-ray Crystallography of Isomer-Target Complex)

Structural biology techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) provide atomic-level insights into how a ligand binds to its target. nih.gov Elucidating the three-dimensional structure of a this compound in complex with IMP1 and its target RNA would reveal the precise binding pocket and the specific amino acid and nucleotide residues involved in the interaction. This information is invaluable for structure-based drug design and for understanding the basis of the inhibitor's selectivity.

The IMP1 protein contains several RNA-binding domains, including two RNA recognition motifs (RRMs) and four K homology (KH) domains, which are critical for its function. atlasgeneticsoncology.orgnih.govresearchgate.net Structural data would clarify which of these domains the this compound targets and the conformational changes that may occur upon binding. However, based on currently available scientific literature, no crystal or cryo-EM structures of a this compound bound to the IMP1/c-Myc-RNA complex have been deposited or published. Future structural studies are necessary to provide a detailed atomic map of this interaction.

Biological Applications and Research Utility of Btynb Isomer Beyond Therapeutic Development

BTYNB Isomer as a Chemical Probe for RNA-Binding Protein Research

Chemical probes are essential for dissecting the function of specific proteins within the complex cellular environment. biorxiv.org BTYNB has emerged as a potent and selective chemical probe for studying the RNA-binding protein IMP1, also known as Insulin-like Growth Factor 2 mRNA-binding Protein 1 (IGF2BP1). nih.govmedchemexpress.com

BTYNB functions as a valuable tool for elucidating the diverse roles of IGF2BP1 in cellular processes. frontiersin.org It selectively inhibits the binding of IGF2BP1 to the coding region stability determinant of its target mRNAs, most notably the proto-oncogene c-Myc. nih.govmedchemexpress.commedchemexpress.eu This inhibitory action allows researchers to functionally "knock down" the protein's activity and observe the downstream consequences in a controlled manner.

By treating various cancer cell lines—such as those from ovarian, melanoma, and neuroblastoma cancers—with BTYNB, scientists can probe the specific contributions of IGF2BP1 to cell proliferation, migration, and survival. nih.govfrontiersin.org For instance, studies have shown that application of BTYNB leads to a dose-dependent decrease in IGF2BP1 protein levels in certain cell lines, providing a method to investigate the impact of reduced IGF2BP1 expression. nih.gov This approach has been instrumental in confirming the role of IGF2BP1 in maintaining a malignant state and has helped to validate it as a significant factor in tumor biology. frontiersin.orgfrontiersin.org

The regulation of mRNA stability, localization, and translation is a critical aspect of gene expression control. nih.gov IGF2BP1 is a key post-transcriptional regulator that typically enhances the stability and translation of its target mRNAs by shielding them from degradation by endonucleases or microRNAs. nih.govmdpi.com

BTYNB's ability to disrupt the IGF2BP1-RNA interaction makes it an invaluable tool for studying these regulatory mechanisms. nih.gov Researchers use BTYNB to investigate the lifecycle of specific mRNAs that are under IGF2BP1 control. Studies have demonstrated that in the presence of BTYNB, the stability of target mRNAs like c-Myc and β-TrCP1 is significantly reduced. nih.govselleckchem.com This destabilization leads to a downstream decrease in the corresponding protein levels, allowing for a detailed analysis of the post-transcriptional regulatory network. nih.gov

Furthermore, IGF2BP1 has been identified as an N6-methyladenosine (m6A) "reader," meaning it preferentially binds to mRNAs containing this modification, thereby protecting them from decay. mdpi.comnih.gov BTYNB can be used in research to interfere with this m6A-dependent stabilization, helping to unravel the complex interplay between RNA modifications and RNA-binding proteins in controlling gene expression. mdpi.comnih.gov

BTYNB-Affected IGF2BP1 Target mRNAsObserved Effect of BTYNB TreatmentCellular Context
c-MycDestabilization and downregulation of mRNA and protein. nih.govselleckchem.comMelanoma, Ovarian Cancer, Leukemia nih.govnih.gov
β-TrCP1Downregulation of mRNA, leading to reduced NF-κB activation. nih.govselleckchem.comOvarian Cancer, Melanoma nih.gov
eEF2Downregulation of the oncogenic translation regulator. nih.govMelanoma, Ovarian Cancer nih.gov
EZH2Impaired m6A-dependent stabilization of mRNA. mdpi.comNeuroendocrine Neoplasms mdpi.com
Multiple E2F-driven transcriptsDisruption of post-transcriptional enhancer function. nih.govSolid Cancers nih.gov
CD11B, ZFPM1, KLF5Upregulation of these differentiation-associated genes. nih.govnih.govLeukemic Cells nih.govnih.gov

Application in Developing Mechanistic Cellular Models for Disease Pathogenesis Studies

Understanding the molecular basis of a disease often requires the development of accurate cellular models that replicate key aspects of its pathogenesis. BTYNB has been applied to create such models, particularly for diseases characterized by the dysregulation of RNA-binding proteins.

BTYNB enables the creation of cellular models that mimic a state of IGF2BP1 inhibition, providing a platform to study the consequences of RNA dysregulation in various pathologies, primarily cancer. frontiersin.orgmdpi.com

Leukemia: In leukemic cell lines, treatment with BTYNB provides a model for studying cancer cell differentiation. The compound induces cell cycle arrest at the S-phase and promotes the expression of differentiation markers, effectively forcing the malignant cells toward a more mature, less proliferative state. nih.govnih.govresearchgate.net This BTYNB-induced model is crucial for investigating the pathways that govern the balance between stemness and differentiation in hematopoietic malignancies. nih.gov

Neuroblastoma: Researchers have used BTYNB to model the effects of IGF2BP1 inhibition in neuroblastoma cell lines. frontiersin.org These cellular models exhibit reduced proliferation and can be used to study how IGF2BP1 contributes to the aggressive nature of this pediatric cancer. Furthermore, these models are valuable for exploring synergistic effects when BTYNB is combined with other chemotherapeutic agents, helping to identify new vulnerabilities in cancer cells. frontiersin.org

Neuroendocrine Neoplasms: In models of neuroendocrine tumors, BTYNB is used to probe the IGF2BP1-EZH2 signaling axis. mdpi.com By inhibiting IGF2BP1, BTYNB treatment leads to the downregulation of EZH2, a key enzyme involved in epigenetic gene silencing. This cellular model allows for detailed mechanistic studies into how post-transcriptional regulation by RNA-binding proteins can influence the epigenetic landscape of a cell to promote cancer. mdpi.com

Cellular Model (Cell Line)Disease ContextResearch Application of BTYNB
HL60 and K562LeukemiaInducing cell differentiation and cell cycle arrest to study leukemic stem cell properties. nih.gov
SK-N-AS, SK-N-BE(2), SK-N-DZNeuroblastomaModeling reduced cell proliferation and sensitization to CDK inhibitors. frontiersin.org
IGROV-1, ES-2Ovarian CancerInvestigating the role of IGF2BP1 in anchorage-independent growth and proliferation. nih.gov
SK-MEL2MelanomaStudying the destabilization of c-Myc mRNA and its impact on cell proliferation. nih.govfrontiersin.org
BON1, NCIH727Neuroendocrine NeoplasmsProbing the IGF2BP1-EZH2 axis and its role in cell cycle progression. mdpi.com

Exploration of this compound's Potential in Angiogenesis Research

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and disease. The ring-closed structural isomer of BTYNB has been specifically investigated for its potential as an inhibitor of angiogenesis. axonmedchem.com While distinct from the more extensively studied BTYNB, its investigation points to a role for this class of compounds in modulating vascular processes.

The research utility of BTYNB and its isomer extends to the study of angiogenesis. The inhibition of IGF2BP1 by BTYNB is relevant in this context, as IGF2BP1 is known to regulate genes that can influence angiogenesis. frontiersin.org For example, MYCN, a known target for IGF2BP1 regulation in neuroblastoma, has roles in angiogenesis. frontiersin.org

While specific in vitro angiogenesis assay results using BTYNB are not yet widely detailed in the literature, its established mechanism of action provides a strong rationale for its use in such research. It can be employed in assays like tube formation assays or endothelial cell migration assays to explore how the inhibition of specific RNA-binding proteins impacts the angiogenic potential of cells. The compound Ginsenoside Re, which is noted for its angiogenic actions, is also known to modulate the NF-κB pathway. selleckchem.com Given that BTYNB can reduce NF-κB activation via its effect on β-TrCP1 mRNA, it represents a valuable tool for dissecting the contribution of this pathway to angiogenesis in various in vitro models. nih.govselleckchem.comselleck.co.jp The potential for BTYNB and its isomer to modulate these pathways makes them useful chemical probes for future angiogenesis research. axonmedchem.com

Mechanistic Investigations of Potential Anti-Angiogenic Activity

Scientific investigation into the precise mechanisms underlying the potential anti-angiogenic activity of the this compound, chemically identified as 2-(5-Bromothiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one, is an emerging area of research. Currently, there is a notable lack of published studies specifically detailing the direct effects of the this compound on key processes of angiogenesis, such as endothelial cell proliferation, migration, and tube formation. Consequently, a definitive, experimentally validated mechanism of action for its anti-angiogenic properties remains to be fully elucidated.

However, valuable insights can be drawn from the known biological activities of its parent compound, BTYNB. Research has established that BTYNB is a potent and selective inhibitor of the insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1), also known as IMP1. selleckchem.comnih.govnih.gov This protein plays a crucial role in the post-transcriptional regulation of several oncogenic mRNAs, including that of c-Myc. selleckchem.comnih.govnih.gov By inhibiting IMP1, BTYNB leads to the destabilization of c-Myc mRNA, resulting in the downregulation of c-Myc protein expression. selleckchem.comnih.govnih.gov

The c-Myc protein is a well-known transcription factor that governs the expression of numerous genes involved in cell proliferation and growth, including those that can indirectly promote angiogenesis. Therefore, it is plausible that the this compound may share this inhibitory effect on the IMP1/c-Myc axis, thereby contributing to its potential anti-angiogenic activity by limiting the proliferation of endothelial cells.

Furthermore, studies on BTYNB have demonstrated that its inhibition of IMP1 also leads to the downregulation of β-TrCP1 mRNA. selleckchem.comnih.gov This, in turn, reduces the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. selleckchem.comnih.govselleck.co.jp The NF-κB pathway is a critical regulator of inflammation and is also known to be involved in promoting angiogenesis through the transcriptional activation of various pro-angiogenic factors. A reduction in NF-κB activity could, therefore, represent another potential mechanism through which the this compound may exert anti-angiogenic effects.

While the 2,3-dihydroquinazolin-4(1H)-one core is recognized as a privileged scaffold in medicinal chemistry, leading to a diverse range of biological activities, specific anti-angiogenic mechanisms for this class of compounds are not yet well-defined. nih.gov Some derivatives have been noted for their cytotoxic effects against various cancer cell lines and for their influence on tubulin polymerization, a process essential for cell division and potentially for endothelial cell function during angiogenesis. rsc.org

Table of Potential Mechanistic Targets (Hypothesized)

Potential Molecular TargetHypothesized Effect of this compoundPotential Consequence in AngiogenesisEvidence Basis (from parent compound BTYNB)
IMP1 (IGF2BP1)Inhibition of binding to target mRNAsReduced stability of pro-angiogenic factor mRNAs selleckchem.comnih.govnih.gov
c-MycDownregulation of protein expressionDecreased proliferation of endothelial cells selleckchem.comnih.govnih.gov
NF-κBReduced activationDecreased expression of pro-angiogenic cytokines and growth factors selleckchem.comnih.govselleck.co.jp

It is imperative to underscore that these mechanistic insights are extrapolated from studies on the parent BTYNB molecule. Rigorous experimental validation is required to confirm whether the this compound operates through similar or distinct pathways to exert any anti-angiogenic effects. Future research, including in vitro angiogenesis assays such as endothelial cell tube formation assays and in vivo models, will be essential to delineate the specific molecular interactions and cellular consequences of the this compound in the context of angiogenesis.

Future Directions and Emerging Research Avenues for Btynb Isomer

Discovery of Novel Biological Targets and Off-Targets Beyond IMP1/IGF2BP1

While BTYNB is a potent inhibitor of the IMP1/IGF2BP1-c-Myc mRNA interaction, a comprehensive understanding of its full target profile is crucial. nih.govnih.govmedchemexpress.eu Future research should focus on identifying other potential binding partners and off-targets to fully elucidate its mechanism of action and potential for broader therapeutic applications or unforeseen side effects.

Initial studies have shown that BTYNB treatment leads to the downregulation of several mRNAs regulated by IMP1, including β-TrCP1, and reduces the activation of NF-κB. nih.govnih.govselleckchem.com Furthermore, the oncogenic translation regulator eEF2 has been identified as a new target mRNA for IMP1, and its inhibition by BTYNB contributes to the suppression of tumor cell protein synthesis. nih.govselleckchem.com A recent study in leukemic cells revealed that BTYNB treatment upregulates pro-apoptotic genes like BAK and the cell cycle regulator p21. nih.gov It also modulates the expression of genes involved in cellular differentiation, such as CD11B (ITGAM), ZFPM1, and KLF5. nih.gov These findings suggest a broader impact of BTYNB beyond its direct interaction with IMP1 and c-Myc mRNA.

Systematic screening approaches, such as affinity chromatography coupled with mass spectrometry using a biotinylated BTYNB probe, could identify direct protein interactors. Additionally, global proteomics and phosphoproteomics studies in cells treated with BTYNB could reveal downstream signaling pathways affected by the compound, independent of its action on IMP1. It is also important to investigate potential interactions with other members of the IGF2BP family (IGF2BP2 and IGF2BP3) to determine the selectivity of BTYNB. frontiersin.org

Development of Advanced Analytical Methods for Precise Cellular Localization and Quantification of BTYNB Isomer

To fully understand the biological impact of the this compound, it is imperative to develop robust analytical methods for its precise detection and measurement within cellular compartments. Current research has largely relied on observing the downstream effects of BTYNB on mRNA and protein levels. nih.govnih.govselleckchem.com

Future efforts should be directed towards synthesizing fluorescently labeled or radiolabeled BTYNB analogs that retain biological activity. These probes would enable high-resolution imaging techniques, such as confocal microscopy and super-resolution microscopy, to visualize the subcellular distribution of the compound. This would provide critical insights into where BTYNB exerts its effects – for instance, whether it primarily localizes in the cytoplasm where mRNA regulation occurs or if it also enters the nucleus.

Furthermore, the development of quantitative assays, such as liquid chromatography-mass spectrometry (LC-MS) based methods, is essential for determining the intracellular concentration of BTYNB. nih.gov This would allow for more precise dose-response studies and help correlate the concentration of the compound with its biological effects. Such methods would also be invaluable for pharmacokinetic studies in preclinical models.

Integration with Multi-Omics Approaches for Systems-Level Understanding

A systems-level understanding of the biological consequences of BTYNB treatment requires the integration of multiple "omics" datasets. While some transcriptomic data exists, a more comprehensive multi-omics approach will provide a holistic view of the cellular response to BTYNB. frontiersin.org

Proteomics: In-depth proteomic analysis of cells treated with BTYNB will identify changes in protein expression that are a direct or indirect consequence of the compound's activity. This can uncover novel pathways and cellular processes modulated by BTYNB.

Transcriptomics: Expanded transcriptomic studies, including RNA-sequencing, will provide a more complete picture of the genes and pathways affected by BTYNB beyond the known IMP1 targets. frontiersin.org This could reveal unexpected off-target effects or new mechanisms of action.

Metabolomics: Investigating the metabolic profile of cells treated with BTYNB can shed light on how the compound affects cellular metabolism. Given the role of c-Myc in regulating metabolism, this could be a particularly fruitful area of research.

By integrating these multi-omics datasets, researchers can construct detailed network models of the cellular response to BTYNB, leading to a more profound understanding of its biological impact and potentially identifying new therapeutic strategies. nih.gov

Rational Design of Next-Generation Isomeric Inhibitors with Enhanced Specificity and Potency

The discovery of BTYNB through a high-throughput screen of 160,000 small molecules was a significant breakthrough. nih.govnih.gov However, there is considerable scope for improving its pharmacological properties through rational drug design. The existing structure-activity relationship (SAR) data, including information on the ring-closed isomer of BTYNB, provides a foundation for this work. axonmedchem.comaxonmedchem.com

Computational modeling and medicinal chemistry approaches can be employed to design and synthesize novel analogs of BTYNB with:

Enhanced Potency: Modifications to the BTYNB scaffold could increase its binding affinity for IMP1, leading to a lower effective concentration.

Improved Specificity: By understanding the binding site of BTYNB on IMP1 in more detail, it may be possible to design analogs that have minimal off-target effects, thereby increasing their therapeutic index.

Better Pharmacokinetic Properties: Optimizing properties such as solubility, metabolic stability, and cell permeability will be crucial for the development of BTYNB-based compounds as research tools for in vivo studies.

The development of such next-generation inhibitors will not only provide more precise tools for studying the function of IMP1 but also holds promise for the development of more effective therapeutic agents.

Exploration of this compound's Activity in Diverse Cellular Models and Biological Systems to Uncover Broader Research Applications

Current research on BTYNB has primarily focused on its effects in melanoma, ovarian cancer, and leukemia cell lines. nih.govnih.govresearchgate.net To unlock the full potential of BTYNB as a research tool, it is essential to investigate its activity in a wider range of cellular and biological contexts.

This includes exploring its effects in:

Other Cancer Types: Given that IMP1 is overexpressed in various cancers, including breast, colon, and lung cancer, the efficacy of BTYNB should be evaluated in these models. nih.gov

Non-Cancerous Disease Models: The pathways regulated by IMP1 are also implicated in other diseases. For example, exploring the role of BTYNB in models of fibrosis or developmental disorders where IMP1 function is relevant could uncover new applications.

Three-Dimensional (3D) Culture Systems and Organoids: Testing BTYNB in more physiologically relevant 3D culture models, such as spheroids and patient-derived organoids, will provide a better prediction of its in vivo efficacy. nih.gov

In Vivo Animal Models: Preclinical studies in animal models of various cancers are a critical next step to evaluate the therapeutic potential of BTYNB and its next-generation analogs.

Q & A

Q. What statistical approaches validate BTYNB's efficacy in heterogeneous tumor models?

  • Use mixed-effects models to account for intra-tumor variability in PDX cohorts. Power analysis (α=0.05, β=0.2) determines sample size (e.g., n=8/group for 50% growth inhibition). Include longitudinal measurements and adjust for multiple comparisons (e.g., Bonferroni correction) .

Tables

Table 1. Key Physicochemical and Pharmacological Properties of BTYNB

PropertyValue/MethodReference
Molecular FormulaC12_{12}H9_{9}BrN2_{2}OS
IC50_{50} (IMP1)5 µM
Plasma Protein Binding>95% (FBS/HSA)
Half-life (in vitro)>72 hours (DMEM, 37°C)

Table 2. Recommended In Vivo Dosing Protocols for BTYNB

Model TypeDose/RouteCycleOutcome Metric
BE(2)-C Xenograft10 mg/kg, i.t.5 days on, 2 days offTumor volume (NIR)
PDX (Neuroblastoma)15 mg/kg, i.p.3 cycles (7 days)Survival analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.